molecular formula C8H14O3 B3055630 2-Methyl-4-oxopentyl acetate CAS No. 65928-14-5

2-Methyl-4-oxopentyl acetate

Cat. No.: B3055630
CAS No.: 65928-14-5
M. Wt: 158.19 g/mol
InChI Key: XUZGZLCAVIUQCD-UHFFFAOYSA-N
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Description

2-Methyl-4-oxopentyl acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is known for its unique chemical structure, which includes a methyl group, a ketone group, and an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-oxopentyl acetate typically involves the esterification of 2-Methyl-4-oxopentanol with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The process involves the continuous addition of 2-Methyl-4-oxopentanol and acetic acid, along with the acid catalyst, into the reactor.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the ketone group can yield 2-Methyl-4-hydroxypentyl acetate.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: 2-Methyl-4-oxopentanoic acid.

    Reduction: 2-Methyl-4-hydroxypentyl acetate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-oxopentyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxopentyl acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and 2-Methyl-4-oxopentanol, which can further participate in biochemical pathways. The ketone group can interact with nucleophiles, leading to various chemical transformations.

Comparison with Similar Compounds

    Ethyl acetate: A common ester with a simpler structure, used as a solvent.

    Methyl butyrate: Another ester with a fruity odor, used in flavorings.

    Isopropyl acetate: Used as a solvent and in fragrances.

Uniqueness: 2-Methyl-4-oxopentyl acetate is unique due to the presence of both a ketone and an acetate group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler esters like ethyl acetate or methyl butyrate.

Properties

IUPAC Name

(2-methyl-4-oxopentyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(4-7(2)9)5-11-8(3)10/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZGZLCAVIUQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C)COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609411
Record name 2-Methyl-4-oxopentyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65928-14-5
Record name 2-Methyl-4-oxopentyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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